An In-depth Technical Guide to Estra-1,3,5(10),7-tetraene-3,17α-diol: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to Estra-1,3,5(10),7-tetraene-3,17α-diol: Chemical Properties, Structure, and Biological Significance
This technical guide provides a comprehensive overview of Estra-1,3,5(10),7-tetraene-3,17α-diol, a significant equine estrogen. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and structural properties, and exploring its biological relevance and metabolic pathways.
Introduction
Estra-1,3,5(10),7-tetraene-3,17α-diol is a naturally occurring steroidal estrogen found in pregnant mares. It is a metabolite of equilin, a major component of conjugated equine estrogens (CEEs), which have been used in hormone replacement therapy.[1] The unique structural feature of this molecule is the presence of a double bond in the B-ring of the steroid nucleus, specifically between carbons 7 and 8. This unsaturation distinguishes it from the endogenous human estrogens like estradiol. The stereochemistry of the hydroxyl group at the C17 position, designated as alpha (α), is another critical determinant of its biological activity. This guide will delve into the nuanced chemical properties and the intriguing biological profile of this specific estrogen.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C18H22O2 | Inferred from structure |
| Molecular Weight | 270.37 g/mol | Inferred from structure |
| IUPAC Name | (17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | [2] |
| Stereochemistry at C17 | 17α-hydroxyl | [3] |
| Key Structural Features | Aromatic A-ring, C7-C8 double bond, 3-hydroxyl, 17α-hydroxyl | [4] |
Note: Some properties are based on the closely related compound Estra-1,3,5(10)-triene-3,17α-diol due to a lack of direct data for the tetraene variant.
Potential Synthetic Pathways
The synthesis of Estra-1,3,5(10),7-tetraene-3,17α-diol is not commonly detailed in standard chemical literature, as it is primarily a metabolite. However, its synthesis can be envisioned through the reduction of equilin. Equilin, which possesses a ketone at the C17 position, can be stereoselectively reduced to yield the 17α-hydroxyl group.[4] The introduction of the C7-C8 double bond in synthetic schemes involving estratrien-3,17-diols can be achieved through thermal elimination of a 6-hydroxy group.[5]
Biological Activity and Metabolism
The biological activity of Estra-1,3,5(10),7-tetraene-3,17α-diol is intrinsically linked to its metabolism from equilin and its interactions with estrogen receptors.
Metabolism of Equilin
Equilin is metabolized in the liver and other tissues into 17α- and 17β-dihydroequilin.[4] This conversion is a critical step in the bioactivation of equilin. The metabolic clearance rate of equilin is high, and it is rapidly converted to its metabolites.[6] A key metabolic process for equine estrogens like equilin is 4-hydroxylation, which contrasts with the primary 2-hydroxylation of endogenous human estrogens.[7] This alternative metabolic pathway can lead to the formation of reactive quinone species, a subject of ongoing research into the long-term effects of hormone replacement therapy.[7]
Caption: Metabolic conversion of equilin.
Interaction with Estrogen Receptors
Estra-1,3,5(10),7-tetraene-3,17α-diol, as an estrogen, is expected to exert its biological effects through binding to estrogen receptors (ERs), primarily ERα and ERβ. The 17α-epimer of estradiol has a significantly lower binding affinity for the classical estrogen receptors compared to the 17β-isomer.[3] However, some studies suggest that 17α-estradiol may be the predominant endogenous ligand for the brain-expressed ER-X.[3] The unique B-ring unsaturation of equilin and its metabolites may also contribute to differential receptor binding and tissue-specific effects.[8]
Physiological Effects
The physiological effects of Estra-1,3,5(10),7-tetraene-3,17α-diol are likely a component of the broader effects observed with conjugated equine estrogens. These include influences on the cardiovascular system, bone density, and neuronal function. For instance, equilin has been shown to have vasodilator effects that are independent of the endothelium.[8] It has also been demonstrated to promote the growth of cortical neurons.[9] However, some research suggests that equilin may increase monocyte-endothelial adhesion through NF-κB signaling, an effect not observed with 17β-estradiol.[10] The specific contribution of the 17α-diol metabolite to these diverse effects warrants further investigation.
Experimental Protocol: In Vitro Assessment of Estrogenic Activity
To evaluate the estrogenic activity of Estra-1,3,5(10),7-tetraene-3,17α-diol, a common in vitro method is the estrogen receptor competitive binding assay. This protocol provides a framework for such an experiment.
Objective
To determine the relative binding affinity of Estra-1,3,5(10),7-tetraene-3,17α-diol for the estrogen receptor alpha (ERα) compared to a known ligand, such as 17β-estradiol.
Materials
-
Recombinant human ERα
-
[3H]-17β-estradiol (radiolabeled ligand)
-
Estra-1,3,5(10),7-tetraene-3,17α-diol (test compound)
-
17β-estradiol (unlabeled competitor)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound, Estra-1,3,5(10),7-tetraene-3,17α-diol, and the unlabeled 17β-estradiol in the assay buffer.
-
Prepare a solution of [3H]-17β-estradiol at a concentration near its Kd for ERα.
-
Prepare a solution of recombinant human ERα in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the ERα solution, and the [3H]-17β-estradiol to each well.
-
Add the serially diluted test compound or unlabeled 17β-estradiol to the respective wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound [3H]-17β-estradiol from the free radioligand. This can be achieved using methods like dextran-coated charcoal adsorption or filtration through a glass fiber filter.
-
-
Quantification:
-
Add a scintillation cocktail to the samples containing the bound radioligand.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound and the unlabeled 17β-estradiol.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for both the test compound and 17β-estradiol.
-
The relative binding affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
-
Caption: Workflow for an in vitro estrogen receptor binding assay.
Conclusion
Estra-1,3,5(10),7-tetraene-3,17α-diol is a unique equine estrogen with a distinct chemical structure that influences its biological activity. As a primary metabolite of equilin, its study is crucial for a comprehensive understanding of the pharmacology of conjugated equine estrogens. While it is considered a weaker estrogen compared to its 17β-counterparts, its specific metabolic pathways and potential for tissue-selective actions highlight the need for further research. This guide provides a foundational understanding for scientists and researchers dedicated to advancing the fields of endocrinology and drug development.
References
- Steraloids Inc. 1,3,5(10)
- Wikipedia. Equilin.
- PubChem. Estra-1,3,5(10)-triene-3,17-diol, (17alpha)-.
- PubChem. Estra-1,3,5(10)-triene-3,17-diol.
- ResearchGate. Synthesis of C7-Substituted Estra-1,3,5(10),6-Tetraen-3,17 β-Diols.
- LGC Standards. Estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-Estradiol; 17-epi-Estradiol).
- Home Sunshine Pharma. Estra-1,3,5(10)-triene-3,17-diol,7-[9-[(4,4,5,5,5-pentafluoropentyl)
- NIH. Synthesis and Discovery of Estra-1,3,5(10),6,8-pentaene-2,16α-diol.
- PubMed. The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone.
- PubMed Central.
- Wikipedia. 17α-Estradiol.
- PubMed. Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men.
- DrugBank. 17α-estradiol.
- PubMed Central. Equilin displays similar endothelium-independent vasodilator potential to 17β-estradiol regardless of lower potential to inhibit calcium entry.
- PubMed. Comparison of the short-term biological effects of 7alpha-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)-nonyl]estra-1,3,5,(10)-triene-3,17beta-diol (Faslodex) versus tamoxifen in postmenopausal women with primary breast cancer.
- Alzheimer's Drug Discovery Found
- ResearchGate. Estra-1, 3, 5(10) - triene-3, 17 β-diol protects mitochondria against Cu-ascorbate induced oxidative damage in in vitro system: A novel therapeutic approach.
- NIH. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling.
- PubMed.
- Wikipedia.
- PubChem. Estra-1,3,5(10)-trien-17-ol.
- American Chemical Society. Equilenin.
- PubMed. Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism.
- PubMed.
- ChemBK. estra-1,3,5(10)
Sources
- 1. acs.org [acs.org]
- 2. Estra-1,3,5(10)-triene-3,17-diol, (17alpha)- | C18H24O2 | CID 6432565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 17α-Estradiol - Wikipedia [en.wikipedia.org]
- 4. Equilin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Equilin displays similar endothelium-independent vasodilator potential to 17β-estradiol regardless of lower potential to inhibit calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
